molecular formula C12H22N2 B13971191 3-Cyclopropyl-3,9-diazaspiro[5.5]undecane

3-Cyclopropyl-3,9-diazaspiro[5.5]undecane

Cat. No.: B13971191
M. Wt: 194.32 g/mol
InChI Key: VSJVZUAOJSNQBR-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural framework. This compound belongs to the class of spiro compounds, which are known for their intriguing conformational and configurational properties. The spiro[5.5]undecane skeleton is chiral, and its chirality is due to the helicity of the spirane skeleton .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3,9-diazaspiro[5.5]undecane involves several steps, typically starting with the formation of the spirocyclic core. One common method involves the use of cyclopropylamine and a suitable spirocyclic precursor. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the correct formation of the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

3-Cyclopropyl-3,9-diazaspiro[5.5]undecane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it has been reported to act as a competitive γ-aminobutyric acid type A receptor antagonist. This interaction inhibits the receptor’s activity, leading to various physiological effects, including immunomodulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-3,9-diazaspiro[5.5]undecane is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .

Properties

Molecular Formula

C12H22N2

Molecular Weight

194.32 g/mol

IUPAC Name

3-cyclopropyl-3,9-diazaspiro[5.5]undecane

InChI

InChI=1S/C12H22N2/c1-2-11(1)14-9-5-12(6-10-14)3-7-13-8-4-12/h11,13H,1-10H2

InChI Key

VSJVZUAOJSNQBR-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC3(CCNCC3)CC2

Origin of Product

United States

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